molecular formula C15H11ClN2O2 B580253 N-Desmethyl Clobazam-d5 CAS No. 129973-75-7

N-Desmethyl Clobazam-d5

Cat. No.: B580253
CAS No.: 129973-75-7
M. Wt: 291.746
InChI Key: RRTVVRIFVKKTJK-RALIUCGRSA-N
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Description

N-Desmethyl Clobazam-d5 is a deuterated form of N-Desmethyl Clobazam, which is a major active metabolite of Clobazam. Clobazam is a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. This compound is often used in research and forensic applications due to its stability and the ability to trace its metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Clobazam-d5 involves the deuteration of N-Desmethyl Clobazam. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the compound and ensure its high purity and stability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Clobazam-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound.

Scientific Research Applications

N-Desmethyl Clobazam-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Mechanism of Action

N-Desmethyl Clobazam-d5 exerts its effects by positively modulating GABA A receptors. It binds to specific subunits of the receptor, enhancing the inhibitory effects of GABA and leading to reduced neuronal excitability. This mechanism is similar to that of Clobazam but with a greater affinity for certain receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Clobazam-d5 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. Its specific binding affinities for GABA A receptor subunits also make it a valuable tool in neurological research .

Properties

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVVRIFVKKTJK-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747548
Record name 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-75-7
Record name 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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